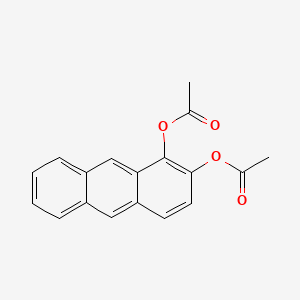
1,2-Anthracenediol, 1,2-diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Anthracenediol, 1,2-diacetate: is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound features two hydroxyl groups at the 1 and 2 positions of the anthracene ring, which are further acetylated to form diacetate esters. The molecular formula of this compound is C18H14O4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Anthracenediol, 1,2-diacetate can be synthesized through the acetylation of 1,2-Anthracenediol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 1,2-Anthracenediol is reacted with acetic anhydride in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Anthracenediol, 1,2-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diacetate groups back to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 1,2-Anthracenediol.
Substitution: Various substituted anthracene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1,2-Anthracenediol, 1,2-diacetate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other anthracene derivatives and in studies of aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Anthracenediol, 1,2-diacetate involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects. These effects may include inhibition of specific enzymes, interaction with DNA or RNA, and modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Anthracenediol: The non-acetylated form of the compound.
1,2-Anthraquinone: An oxidized derivative of 1,2-Anthracenediol.
1,2-Dihydroxyanthraquinone: A hydroxylated derivative of anthraquinone.
Uniqueness
1,2-Anthracenediol, 1,2-diacetate is unique due to its diacetate groups, which impart distinct chemical properties compared to its non-acetylated and oxidized counterparts. These properties include increased lipophilicity and altered reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
74877-26-2 |
|---|---|
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
(1-acetyloxyanthracen-2-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-8-7-15-9-13-5-3-4-6-14(13)10-16(15)18(17)22-12(2)20/h3-10H,1-2H3 |
Clé InChI |
MSDGRVFMDPQUKP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C2=CC3=CC=CC=C3C=C2C=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


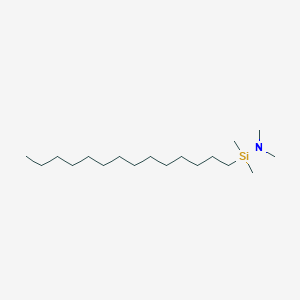
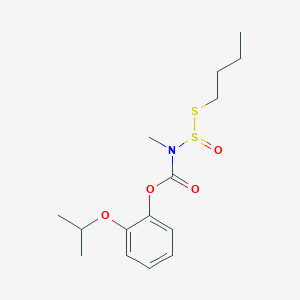

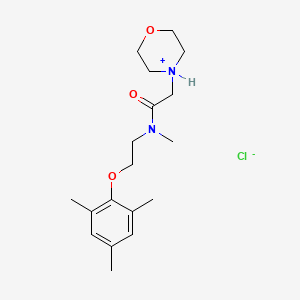

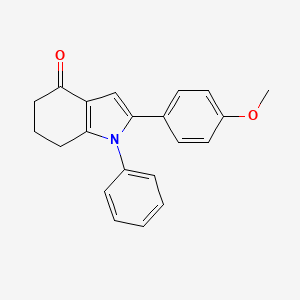
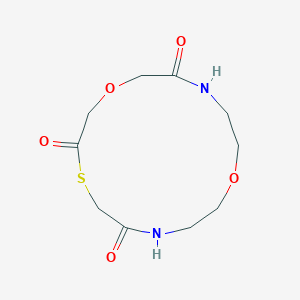

![N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol](/img/structure/B14437473.png)
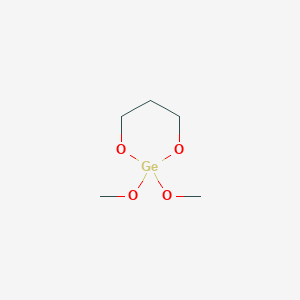
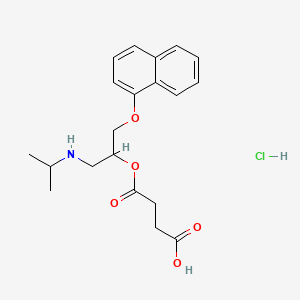
![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)
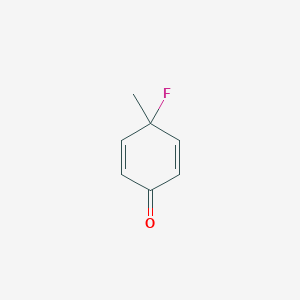
![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
